

Application Note: Optimization of ZrO₂ Thin Film Deposition using Zr(tmhd)₄

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Compound of Interest

Compound Name: Zirconium 2,2,6,6-tetramethyl-3,5-heptanedionate

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Achieving High-Crystallinity Tetragonal Phase via MOCVD and High-T ALD

Executive Summary

Zirconium dioxide (ZrO₂) is a critical high- κ dielectric material used in DRAM capacitors, CMOS gate stacks, and optical coatings. While alkylamide precursors (e.g., TEMAZ, TDMAZ) are common for low-temperature Atomic Layer Deposition (ALD), they often suffer from poor thermal stability and premature decomposition.

Zirconium tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate), denoted as Zr(tmhd)₄ or Zr(thd)₄, offers superior thermal stability, making it the precursor of choice for high-temperature Metal-Organic Chemical Vapor Deposition (MOCVD) and ozone-assisted ALD. This guide defines the optimal deposition temperature window to maximize growth rate while stabilizing the desired tetragonal/cubic phase and minimizing carbon contamination.

The Optimal Temperature Window:

- MOCVD: 500°C – 600°C (Mass Transport Limited Regime)

- Ozone-ALD: 300°C – 400°C (Reaction Limited Regime)

Precursor Chemistry & Properties

Understanding the precursor is the first step to process control. Zr(tmhd)₄ is a

-diketonate complex. Its high thermal stability requires higher activation energy for decomposition compared to amides, necessitating higher deposition temperatures or stronger oxidants (O₃).

Property	Specification	Impact on Process
Formula	Zr(C ₁₁ H ₁₉ O ₂) ₄	High molecular weight (824.3 g/mol) implies lower vapor pressure.
Melting Point	332°C - 339°C	Solid at room temp; requires heated lines/bubblers.
Sublimation	~180°C @ 0.1 Torr	Source temperature must be tightly controlled (typically 180-230°C).
Stability	High (up to ~400°C in inert gas)	Prevents gas-phase pre-reaction; allows excellent step coverage in MOCVD.

Process Optimization: The Temperature Factor MOCVD Growth Regimes (Arrhenius Behavior)

In MOCVD, the deposition rate follows an Arrhenius behavior. For Zr(tmhd)₄, the process is divided into three distinct temperature regimes:

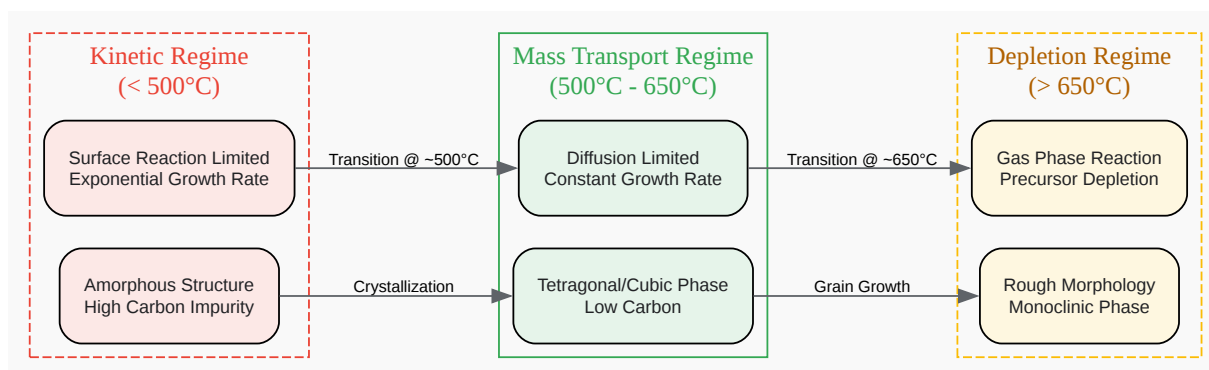
- Kinetic Limited (< 500°C): Surface reaction rates limit growth. Films are often amorphous with high carbon content due to incomplete ligand decomposition.
- Mass Transport Limited (500°C – 650°C): [OPTIMAL WINDOW] Growth rate is constant and limited by the diffusion of precursor to the surface. This regime yields the most uniform thickness and reproducible results.

- Depletion/Desorption ($> 650^{\circ}\text{C}$): Precursor decomposes in the gas phase or desorbs before reacting. Growth rate drops; films may become rough (monoclinic phase dominant).

Crystallinity & Phase Stabilization

- Amorphous: $< 450^{\circ}\text{C}$.^{[1][2][3][4]}
- Tetragonal/Cubic (High- κ): Dominant at $500^{\circ}\text{C} - 600^{\circ}\text{C}$. This is the target phase for dielectric applications ().
- Monoclinic (Low- κ): Begins to nucleate $> 600^{\circ}\text{C}$ or upon post-deposition annealing $> 900^{\circ}\text{C}$.

Visualizing the Process Window



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Figure 1: Arrhenius behavior of ZrO_2 MOCVD growth using $\text{Zr}(\text{tmhd})_4$. The green zone represents the optimal processing window.

Detailed Deposition Protocol (MOCVD)

Objective: Deposit 50 nm Tetragonal ZrO_2 on Si(100).

Equipment Setup

- Reactor: Cold-wall or Hot-wall MOCVD (Low Pressure).
- Precursor Delivery:
 - Option A (Solid Source): Stainless steel bubbler loaded with $\text{Zr}(\text{tmhd})_4$ powder.
 - Option B (Liquid Injection): 0.05 M solution of $\text{Zr}(\text{tmhd})_4$ in solvent (e.g., THF or n-butyl acetate) injected into a vaporizer.

Standard Operating Procedure (SOP)

Step	Parameter	Setpoint / Action	Rationale
1. Substrate Prep	Cleaning	RCA Clean + HF Dip (1%)	Remove native oxide to ensure high-quality interface.
2. Precursor Heat	Temp (Source)	230°C (Bubbler) / 250°C (Vaporizer)	Zr(tmhd) ₄ has low volatility; high T required for sufficient flux.
3. Line Heating	Temp (Lines)	250°C - 260°C	Prevent condensation in delivery lines (Cold spots = particles).
4. Reactor Cond.	Pressure	5 - 10 Torr	Low pressure improves uniformity and reduces gas-phase nucleation.
5. Oxidant Flow	O ₂ Flow	500 - 1000 sccm	Excess oxygen is critical to remove Carbon from the bulky tmhd ligand.
6. Deposition	Substrate Temp	550°C	Optimal Point. Ensures tetragonal phase and mass-transport limited growth.
7. Post-Anneal	Temp / Gas	None (As-deposited is crystalline)	If amorphous (low T dep), anneal at 700°C in O ₂ for 1 min.

Troubleshooting Guide

- Problem: High Carbon Contamination (> 5 at%).
 - Root Cause:[\[5\]](#)[\[6\]](#) Incomplete oxidation of the tmhd ligand.

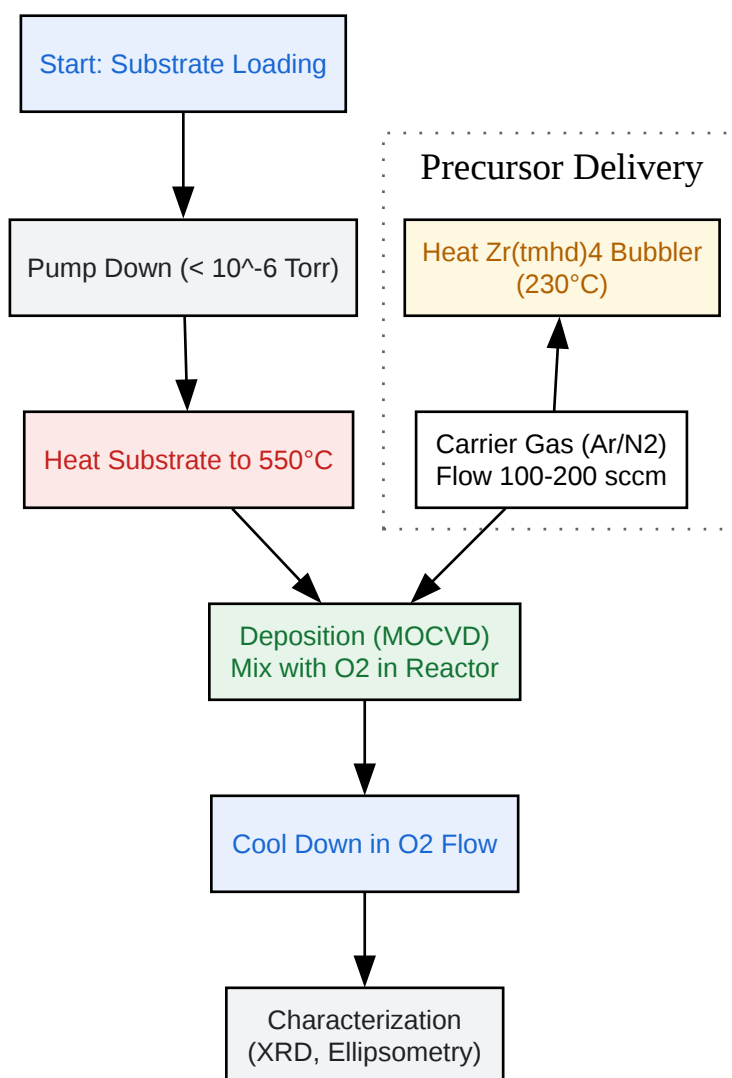
- Fix: Increase O₂ partial pressure or switch to O₂/O₃ mixture. Increase substrate temperature.
- Problem: Hazy/Rough Film.
 - Root Cause:[5][6] Gas phase pre-reaction (Temperature too high) or parasitic CVD.
 - Fix: Reduce reactor pressure; lower substrate temperature to < 600°C.

Alternative Protocol: Ozone-Assisted ALD

While Zr(tmhd)₄ is less reactive than amides, it enables ALD at temperatures where amides would decompose.

- Oxidant: Ozone (O₃) is mandatory. H₂O is insufficient to remove tmhd ligands at < 400°C.
- Window: 300°C – 400°C.
- Cycle:
 - Pulse Zr(tmhd)₄ (2-5 sec)
 - Purge N₂ (5-10 sec)
 - Pulse O₃ (Concentration > 200 g/Nm³)
 - Purge N₂ (5-10 sec)
- Growth Rate: ~0.3 - 0.5 Å/cycle (Lower than MOCVD, but conformal).

Experimental Workflow Diagram



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Figure 2: Step-by-step workflow for ZrO₂ deposition using Zr(tmhd)₄.

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